3,5-Difluorobenzylamine

Vue d'ensemble

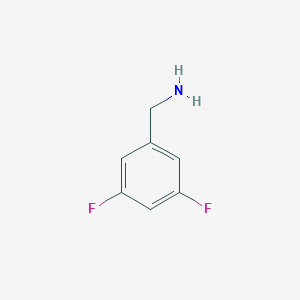

Description

3,5-Difluorobenzylamine: is an organic compound with the molecular formula C7H7F2N and a molecular weight of 143.13 g/mol . It is a derivative of benzylamine, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 5 positions. This compound is known for its clear to almost colorless liquid appearance and is used in various chemical applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,5-Difluorobenzylamine can be synthesized through several methods. One common method involves the reaction of 3,5-difluorobenzyl chloride with ammonia or an amine under basic conditions. The reaction typically proceeds as follows:

3,5-Difluorobenzyl chloride+Ammonia→this compound+Hydrochloric acid

The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around room temperature to slightly elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. One such method includes the catalytic hydrogenation of 3,5-difluoronitrobenzene to yield this compound. This process involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

Analyse Des Réactions Chimiques

Types of Reactions: 3,5-Difluorobenzylamine undergoes various chemical reactions, including:

Substitution Reactions: The amine group in this compound can participate in nucleophilic substitution reactions. For example, it can react with acyl chlorides to form amides.

Oxidation Reactions: The compound can be oxidized to form corresponding imines or nitriles under specific conditions.

Reduction Reactions: Reduction of this compound can lead to the formation of 3,5-difluorobenzyl alcohol.

Common Reagents and Conditions:

Substitution Reactions: Acyl chlorides, acid anhydrides, and other electrophiles in the presence of a base such as pyridine or triethylamine.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

Amides: Formed from substitution reactions with acyl chlorides.

Imines or Nitriles: Formed from oxidation reactions.

Alcohols: Formed from reduction reactions.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of DFBA as a scaffold for developing multi-kinase inhibitors targeting cancer-related pathways. For instance, compounds derived from DFBA have shown promising inhibitory effects against kinases such as Dyrk1A, Dyrk1B, and Clk1, which are implicated in tumor biology.

- Case Study : A study reported that a DFBA derivative exhibited an IC50 value of 168 nM against Clk1, demonstrating significant potency compared to other synthesized compounds . This suggests that DFBA can be utilized as a lead compound in designing selective inhibitors for cancer therapy.

Drug Development

DFBA is also being explored for its role in drug formulation. Its ability to modify pharmacokinetic properties makes it a valuable candidate in the development of new therapeutics.

- Case Study : In the synthesis of 5-methoxybenzothiophene-2-carboxamide derivatives, DFBA was used as a key intermediate. The resulting compounds displayed enhanced selectivity for Clk1 over Clk2 and Dyrk1A, indicating DFBA's utility in fine-tuning drug specificity .

Organic Photovoltaics

DFBA has been investigated as an organic spacer cation in perovskite solar cells (PSCs). Its incorporation into the structure has been shown to enhance crystallization and improve the efficiency of PSCs.

- Case Study : Research indicated that using DFBA as a spacer improved the power conversion efficiency (PCE) of PSCs to 17.42% by optimizing film quality and crystallization orientation .

Surface Modification

The compound's unique properties allow it to function as a passivation agent in organolead halide perovskite films, which helps reduce defects and enhance overall performance.

- Data Table: Performance Metrics

| Application | Metric | Value |

|---|---|---|

| Anticancer Activity | IC50 against Clk1 | 168 nM |

| Organic Photovoltaics | Power Conversion Efficiency | 17.42% |

| Surface Modification | Defect Reduction | Significant |

Mécanisme D'action

The mechanism of action of 3,5-difluorobenzylamine depends on its specific application. In biological systems, it can act as a ligand or inhibitor by binding to specific molecular targets such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparaison Avec Des Composés Similaires

- 3,4-Difluorobenzylamine

- 4-Fluorobenzylamine

- 3,5-Bis(trifluoromethyl)benzylamine

Comparison: 3,5-Difluorobenzylamine is unique due to the specific positioning of the fluorine atoms on the benzene ring, which influences its chemical reactivity and biological activity. Compared to 3,4-difluorobenzylamine, the 3,5-isomer may exhibit different binding affinities and selectivities in biological systems. The presence of two fluorine atoms also distinguishes it from 4-fluorobenzylamine, which has only one fluorine atom .

Activité Biologique

3,5-Difluorobenzylamine (DFBA) is an organic compound with the molecular formula CHFN and a molecular weight of 143.13 g/mol. This compound features two fluorine atoms positioned on the benzene ring, which significantly influences its biological activity and chemical properties. DFBA is synthesized primarily through nucleophilic substitution reactions involving 3,5-difluorobenzyl chloride and ammonia or amines under basic conditions.

The biological activity of this compound is largely attributed to its role as a ligand or inhibitor. It interacts with various biological targets, including enzymes and receptors. The presence of fluorine enhances its binding affinity and selectivity, making it an important compound in medicinal chemistry and pharmacology. The specific mechanisms include:

- Enzyme Inhibition : DFBA can inhibit enzyme activity by binding to active sites or allosteric sites, altering the enzyme's functionality.

- Receptor Modulation : It acts as a modulator for certain receptors, influencing signaling pathways within cells.

Antimycobacterial Activity

Recent studies have demonstrated that derivatives of DFBA exhibit significant antimycobacterial properties. For instance, N-butyl-3,5-difluorobenzylamine has shown inhibitory effects against Mycobacterium tuberculosis, Mycobacterium marinum, and Mycobacterium lufu. This highlights the potential of DFBA derivatives in developing new therapeutic agents for treating mycobacterial infections .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of DFBA has revealed that modifications to its structure can enhance biological activity. For example, variations in the alkylamino group have been shown to impact potency significantly. Compounds with larger alkyl groups generally exhibited increased activity at human α7 nicotinic acetylcholine receptors (nAChRs), with some derivatives achieving maximum modulation values exceeding 1200% .

Comparative Analysis

To understand how this compound compares with similar compounds, a table summarizing key characteristics and activities is presented below:

| Compound Name | Fluorine Position | Biological Activity | Binding Affinity |

|---|---|---|---|

| This compound | 3,5 | Antimycobacterial, enzyme inhibition | High |

| 3,4-Difluorobenzylamine | 3,4 | Moderate receptor modulation | Moderate |

| 4-Fluorobenzylamine | 4 | Weak enzyme inhibition | Low |

| 3,5-Bis(trifluoromethyl)benzylamine | 3,5 | Strong receptor modulation | Very High |

This table illustrates that DFBA's unique positioning of fluorine atoms contributes to its distinct biological activities compared to other fluorinated benzylamines.

Propriétés

IUPAC Name |

(3,5-difluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNGGOMRUHYAMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20238146 | |

| Record name | 3,5-Difluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20238146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90390-27-5 | |

| Record name | 3,5-Difluorobenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90390-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluorobenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Difluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20238146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Difluorobenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 3,5-Difluorobenzylamine used as a derivatizing agent in the analysis of epichlorohydrin?

A: Epichlorohydrin (ECH) is a highly polar, low molecular weight compound that is difficult to analyze directly using standard techniques like LC/MS due to poor ionization. [, ] this compound reacts with the epoxide group of ECH in a process called aminolysis. This reaction forms a derivative with increased molecular weight and improved ionization efficiency, allowing for more sensitive and accurate detection by LC/MS methods. [, ]

Q2: What are the advantages of using this compound over other derivatizing agents for ECH analysis in water samples?

A2: While other derivatizing agents exist for ECH analysis, this compound offers some distinct advantages:

- Water compatibility: The aminolysis reaction with this compound can be performed directly in aqueous solutions, simplifying sample preparation for water samples. []

- Sensitivity: The resulting derivative shows good ionization efficiency, enabling detection of ECH at trace levels (sub-ppb) in complex matrices like environmental water samples. []

Q3: Besides analytical chemistry, are there other reported applications of this compound?

A: Yes, this compound has shown potential in material science for developing perovskite solar cells. [] When incorporated as a spacer molecule in quasi-2D Ruddlesden–Popper perovskites, it improves film quality, enhances charge carrier lifetime, and significantly boosts the power conversion efficiency of the solar cells. []

Q4: Has this compound been investigated for any biological activities?

A: Research indicates that this compound derivatives, particularly N-butyl-3,5-difluorobenzylamine, exhibit antimycobacterial activity. [] This compound demonstrated significant inhibitory effects against Mycobacterium tuberculosis, Mycobacterium marinum, and Mycobacterium lufu. [] Further studies are needed to explore its potential as a therapeutic agent.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.